5-Aminopyridazin-3(2h)-one

Description

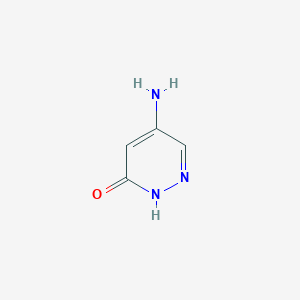

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-4(8)7-6-2-3/h1-2H,(H3,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSOXUAUMZKRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297104 | |

| Record name | 5-aminopyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89033-30-7 | |

| Record name | 89033-30-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-aminopyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Aminopyridazin-3(2h)-one synthesis from mucochloric acid

An In-Depth Technical Guide to the Synthesis of 5-Aminopyridazin-3(2H)-one from Mucochloric Acid

This technical guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available mucochloric acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy Overview

The synthesis of this compound from mucochloric acid can be strategically achieved in a three-step sequence. The core of this approach involves the initial formation of the pyridazinone ring system, followed by the sequential introduction of the amino group and removal of a halogen.

The proposed synthetic pathway is as follows:

-

Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one. This initial step involves the cyclization of mucochloric acid with a hydrazine source to form the chlorinated pyridazinone core.

-

Step 2: Selective Amination to 5-Amino-4-chloropyridazin-3(2H)-one. The subsequent step focuses on the regioselective nucleophilic substitution of one of the chlorine atoms with an amino group.

-

Step 3: Catalytic Dechlorination to this compound. The final step involves the removal of the remaining chlorine atom to yield the target compound.

Experimental Protocols

Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

This procedure is adapted from established methods for the synthesis of dichloropyridazones from mucochloric acid.[1][2]

Methodology:

-

A solution of mucochloric acid (3.9 g) in water is prepared in a reaction vessel equipped with a stirrer.

-

The solution is warmed to a temperature between 80-100°C.

-

A mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g) is added to the heated solution.

-

The reaction mixture is stirred at this temperature, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled, leading to the precipitation of a solid.

-

The solid product is collected by filtration, washed with cold water, and then recrystallized from water to yield pure 4,5-dichloro-3-pyridazone.

| Parameter | Value | Reference |

| Mucochloric Acid | 3.9 g | [1] |

| Hydrazine Sulfate | 3.1 g | [1] |

| Sodium Acetate | 3.0 g | [1] |

| Reaction Temperature | 80-100°C | [1] |

| Expected Yield | ~3.0 g | [1] |

| Melting Point | 199-200°C | [1] |

Step 2: Selective Amination to 5-Amino-4-chloropyridazin-3(2H)-one

The regioselective amination at the 5-position is based on procedures for analogous compounds.[3]

Methodology:

-

4,5-Dichloropyridazin-3(2H)-one is placed in a high-pressure autoclave.

-

A 20% aqueous solution of ammonia is added to the vessel.

-

The autoclave is sealed, and the mixture is heated to a temperature of 100-110°C with constant stirring.

-

The reaction is maintained at this temperature for a specified duration, with the progress monitored by TLC or HPLC.

-

After the reaction is complete, the autoclave is cooled to room temperature.

-

The resulting precipitate, 5-amino-4-chloro-3(2H)-pyridazinone, is isolated by filtration.

-

The collected solid is washed with water and dried to obtain the pure product.

| Parameter | Value | Reference |

| Starting Material | 4,5-Dichloropyridazin-3(2H)-one | [3] |

| Reagent | 20% Aqueous Ammonia | [3] |

| Reaction Temperature | 100-110°C | [3] |

| Reaction Time | 4 hours (typical) | [3] |

Step 3: Catalytic Dechlorination to this compound

The final step involves the catalytic hydrogenation to remove the remaining chlorine atom.

Methodology:

-

5-Amino-4-chloropyridazin-3(2H)-one is dissolved in an appropriate solvent, such as an aqueous solution of sodium hydroxide.

-

A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.

-

The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at atmospheric pressure.

-

The mixture is stirred vigorously at room temperature.

-

The reaction is monitored by TLC or HPLC to confirm the disappearance of the starting material.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is neutralized with a suitable acid to precipitate the product.

-

The final product, this compound, is collected by filtration, washed with water, and dried.

| Parameter | Value | Reference |

| Starting Material | 5-Amino-4-chloropyridazin-3(2H)-one | |

| Catalyst | 10% Pd/C | |

| Hydrogen Source | Hydrogen gas | |

| Solvent | Aqueous NaOH | |

| Temperature | Room Temperature |

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Starting Material | Key Reagents | Product |

| 1 | Mucochloric Acid | Hydrazine Sulfate, Sodium Acetate | 4,5-Dichloropyridazin-3(2H)-one |

| 2 | 4,5-Dichloropyridazin-3(2H)-one | Aqueous Ammonia | 5-Amino-4-chloropyridazin-3(2H)-one |

| 3 | 5-Amino-4-chloropyridazin-3(2H)-one | H₂, Pd/C, NaOH | This compound |

Table 2: Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Mucochloric Acid | C₄H₂Cl₂O₃ | 168.96 | - |

| 4,5-Dichloropyridazin-3(2H)-one | C₄H₂Cl₂N₂O | 164.98 | Solid |

| 5-Amino-4-chloropyridazin-3(2H)-one | C₄H₄ClN₃O | 145.55 | Solid |

| This compound | C₄H₅N₃O | 111.10 | Solid |

Visualizations

Safety Considerations

-

Mucochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrazine sulfate is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

4,5-Dichloropyridazin-3(2H)-one and its derivatives are halogenated organic compounds and should be handled with care.

-

Ammonia is a corrosive and pungent gas. Work with aqueous ammonia solutions should be conducted in a fume hood.

-

Catalytic hydrogenation with Palladium on Carbon and hydrogen gas should be performed with appropriate safety precautions to mitigate the risk of fire or explosion. Ensure the system is properly purged with an inert gas before introducing hydrogen.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and analytical capabilities.

References

Spectroscopic Characterization of 5-Aminopyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyridazin-3(2H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of the pyridazinone core, it serves as a versatile scaffold for the synthesis of novel compounds with a wide range of biological activities, including potential applications as cardiovascular and anticancer agents.[1][2][3][4] The precise structural elucidation and confirmation of its chemical identity are paramount for any research and development endeavor. This technical guide provides a comprehensive overview of the standard spectroscopic techniques used for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This document details generalized experimental protocols for each technique, presents structured tables for data reporting, and includes logical workflow diagrams to guide the characterization process.

Data Presentation: Spectroscopic Data of this compound

The following tables are structured for the clear and concise presentation of quantitative spectroscopic data for this compound. These tables are intended to be populated with experimental data obtained following the protocols outlined in this guide.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| [M+H]⁺ | ||

| [M]⁺ | ||

| Fragment ions | ||

Table 5: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5]

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5]

-

Filter the solution into a clean NMR tube to a height of about 4-5 cm.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not provided by the instrument's software.[6]

-

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign signals to specific protons in the molecule.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale.

-

Assign the signals to the corresponding carbon atoms in the molecule. For complex molecules, 2D NMR experiments like HSQC can be used to correlate protons to their attached carbons.[7]

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8]

-

Alternatively, for the thin solid film method, dissolve about 50 mg of the solid in a few drops of a volatile solvent like methylene chloride.[9]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]

-

-

Data Acquisition:

-

Record a background spectrum of the KBr pellet or the clean salt plate.

-

Place the sample pellet or film in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C=O, C=C, C-N).

-

3. Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.[10]

-

Sample Preparation:

-

Dissolve the sample in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[11]

-

Take an aliquot (e.g., 100 µL) of this solution and dilute it further with a suitable solvent for mass spectrometry (e.g., methanol, acetonitrile, or water, often with 0.1% formic acid).[11]

-

Filter the final solution if any precipitate is present to avoid blockages in the instrument.[11]

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

The primary ion of interest for molecular weight confirmation is typically the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode.

-

Analyze the fragmentation pattern to gain further structural information.

-

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as conjugated systems.[12]

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, water).[13]

-

The concentration should be adjusted so that the absorbance at the wavelength of maximum absorption (λmax) is within the optimal range of the instrument (typically 0.1 to 1.0).

-

Use a quartz cuvette for the measurement.[13]

-

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.[14]

-

Fill the cuvette with the sample solution and place it in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.[14]

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for spectroscopic characterization and the relationships between the different analytical techniques.

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: The logical relationship between spectroscopic techniques and the structural information they provide for molecular characterization.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application in research and drug development. By systematically applying the techniques of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy as outlined in this guide, researchers can confidently confirm the structure, purity, and electronic properties of the compound. The provided protocols offer a solid foundation for obtaining high-quality data, and the structured tables facilitate clear and standardized reporting. The workflow diagrams serve as a visual guide to the overall process of spectroscopic analysis, ensuring a logical and comprehensive approach to the structural elucidation of this important heterocyclic compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. agilent.com [agilent.com]

- 13. ossila.com [ossila.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectral Analysis of 5-Aminopyridazin-3(2H)-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral characteristics of aminopyridazinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry, particularly as inhibitors of Fatty Acid-Binding Protein 4 (FABP4). Due to the limited availability of published spectral data for 5-Aminopyridazin-3(2H)-one, this guide presents representative ¹H and ¹³C NMR data for the closely related analog, 4-Amino-6-phenyl-2H-pyridazin-3-one, to serve as a valuable reference.

Introduction to Aminopyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The introduction of an amino group to this scaffold, as seen in this compound, modulates the electronic properties and biological activity of the molecule. These compounds have emerged as promising scaffolds in drug discovery, with notable applications as inhibitors of FABP4, a key protein implicated in metabolic diseases and inflammation.

NMR Spectral Data

Table 1: ¹H NMR Spectral Data of 4-Amino-6-phenyl-2H-pyridazin-3-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.79 | s | 1H | NH (pyridazinone) |

| 7.98 | t, J=5.8 Hz | 1H | Ar-H |

| 7.44 | dq, J=6.4, 1.7 Hz | 2H | Ar-H |

| 7.36 | dt, J=4.5, 1.6 Hz | 2H | Ar-H |

| 6.31 | s | 2H | NH₂ |

Note: J = coupling constant in Hertz, s = singlet, t = triplet, dq = doublet of quartets, dt = doublet of triplets, Ar-H = Aromatic Proton.

Table 2: ¹³C NMR Spectral Data of 4-Amino-6-phenyl-2H-pyridazin-3-one

| Chemical Shift (δ) ppm | Assignment |

| 164.94 | C=O |

| 156.30 | C-NH₂ |

| 145.52 | Ar-C |

| 141.61 | Ar-C |

| 137.07 | Ar-C |

| 128.17 | Ar-CH |

| 127.90 | Ar-CH |

| 127.80 | Ar-CH |

| 110.26 | C-5 |

Note: Ar-C = Aromatic Carbon, Ar-CH = Aromatic Carbon with attached Proton.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for pyridazinone derivatives.

Sample Preparation

Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, typically DMSO-d₆ or Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

Visualization of Drug Discovery Workflow

The development of novel FABP4 inhibitors often follows a structured workflow, from initial screening to lead optimization. The following diagram illustrates a typical logical relationship in this process.

Caption: Workflow for the discovery of small molecule FABP4 inhibitors.

This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of aminopyridazinone-based compounds. The provided spectral data for a representative analog, coupled with the experimental protocol and a conceptual workflow for drug discovery, offers a comprehensive starting point for further research and development in this promising area of medicinal chemistry.

The Multifaceted Biological Activities of Novel Pyridazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the diverse pharmacological effects of novel pyridazinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities. Quantitative data from recent studies are summarized, detailed experimental protocols for key biological assays are provided, and crucial signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Novel pyridazinone derivatives have shown significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor progression and angiogenesis. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1][2]

// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyridazinone [label="Pyridazinone\nDerivatives", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [color="#4285F4"]; PLCg -> PKC [color="#4285F4"]; VEGFR2 -> Ras [color="#4285F4"]; Ras -> Raf [color="#4285F4"]; Raf -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; VEGFR2 -> PI3K [color="#4285F4"]; PI3K -> Akt [color="#4285F4"]; {PKC, ERK, Akt} -> Angiogenesis [color="#34A853"]; Pyridazinone -> VEGFR2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Quantitative Data: Anticancer Activity

The anticancer efficacy of various pyridazinone derivatives has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values against different cancer cell lines serve as a key metric for their potency.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Compound 17a | VEGFR-2 | Melanoma, NSCLC, Prostate, Colon Cancer | GI50: 1.66–100 | [3] |

| Compound 10l | VEGFR-2 | A549 (NSCLC) | Induces G0-G1 arrest | [3] |

| Compound 43 | Not Specified | Panc-1 (Pancreatic) | 2.9 | [4] |

| Compound 43 | Not Specified | Paca-2 (Pancreatic) | 2.2 | [4] |

| Compound 4 | EGFR/CDK-2 | MCF-7 (Breast) | 27.29 | [5] |

| 4-SLNs | EGFR/CDK-2 | MCF-7 (Breast) | 6.41 | [5] |

| 4-LPHNPs | EGFR/CDK-2 | MCF-7 (Breast) | 6.65 | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of novel pyridazinone derivatives on cancer cell lines.

1. Cell Culture and Seeding:

-

Culture the desired cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.[5]

2. Compound Treatment:

-

Prepare a series of dilutions of the test pyridazinone derivatives in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.[6]

3. MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for another 4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity: Combating Pathogenic Microbes

Several novel pyridazinone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][7][8] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 10h | Staphylococcus aureus | 16 | [3][9] |

| Compound 8g | Candida albicans | 16 | [3][9] |

| Compound 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | [7] |

| Compound 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | [7] |

| Compound 14c | Bacillus subtilis | 15.62 | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of pyridazinone derivatives against bacteria.

1. Preparation of Inoculum:

-

Grow the bacterial strain overnight in a suitable broth medium.

-

Dilute the bacterial culture to achieve a standardized concentration (e.g., 0.5 McFarland standard).[9]

2. Preparation of Microtiter Plates:

-

Serially dilute the test pyridazinone compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

-

Add 10 µL of the standardized bacterial inoculum to each well.

-

Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.[9]

4. Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

// Nodes Start [label="Start: Prepare Bacterial Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; PreparePlates [label="Prepare Serial Dilutions of\nPyridazinone Derivatives in 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculate [label="Inoculate Wells with Standardized\nBacterial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C for 18-24 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Observe [label="Visually Inspect for Bacterial Growth\n(Turbidity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DetermineMIC [label="Determine MIC:\nLowest Concentration with No Visible Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PreparePlates; PreparePlates -> Inoculate; Inoculate -> Incubate; Incubate -> Observe; Observe -> DetermineMIC; DetermineMIC -> End; }

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties. A key mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[12][13]

// Nodes InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cells [label="Immune Cells\n(e.g., Macrophages)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Pain, Swelling, Redness)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridazinone [label="Pyridazinone\nDerivatives", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges InflammatoryStimuli -> Cells [label="Activates"]; Cells -> COX2 [label="Induces Expression"]; ArachidonicAcid -> COX2 [label="Substrate"]; COX2 -> Prostaglandins [label="Catalyzes Conversion", color="#FBBC05"]; Prostaglandins -> Inflammation [label="Mediates"]; Pyridazinone -> COX2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinone derivatives is often assessed by their ability to inhibit COX enzymes and reduce inflammatory markers.

| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Compound 5a | COX-2 | 0.77 | 16.70 | [3] |

| Compound 5f | COX-2 | 1.89 | 13.38 | [3] |

| Compound 6b | COX-2 | 0.18 | 6.33 | [13] |

| Compound 3g | COX-2 | 0.043 | 11.51 | |

| Celecoxib (Reference) | COX-2 | 0.35 | 37.03 | [3] |

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes a common in vivo model to evaluate the anti-inflammatory effects of pyridazinone derivatives.[14]

1. Animals:

-

Use male Wistar rats or Swiss albino mice.

-

Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

-

Administer the test pyridazinone derivatives orally or intraperitoneally at a specific dose.

-

Administer a control vehicle (e.g., saline or a suspension agent) to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the reference group.

3. Induction of Edema:

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[14]

4. Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

5. Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

A significant reduction in paw volume indicates anti-inflammatory activity.

Cardiovascular Effects: A Focus on Vasodilation

Certain pyridazinone derivatives have demonstrated significant cardiovascular effects, particularly vasodilation. This is often achieved through the inhibition of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in smooth muscle relaxation and vasodilation.[4][15][16]

Quantitative Data: Vasorelaxant Activity

The vasorelaxant effects of pyridazinone derivatives are quantified by their half-maximal effective concentration (EC50) or inhibitory concentration (IC50) in isolated artery preparations.

| Compound ID | Target | EC50/IC50 (µM) | Reference |

| Compound 18 | Vasorelaxant | EC50 = 1.204 | [4] |

| Compound 26 | Vasorelaxant | IC50 = 0.08 | [4] |

| Compound 4f | Vasorelaxant | EC50 = 0.0136 | [17] |

| Compound 4h | Vasorelaxant | EC50 = 0.0117 | [17] |

| Compound 5d | Vasorelaxant | EC50 = 0.0053 | [17] |

| Compound 5e | Vasorelaxant | EC50 = 0.0025 | [17] |

| Hydralazine (Reference) | Vasorelaxant | EC50 = 18.210 | [4] |

Experimental Protocol: In Vitro Vasorelaxant Activity

This protocol outlines the procedure to assess the vasorelaxant effects of pyridazinone derivatives on isolated arterial rings.[18][19]

1. Tissue Preparation:

-

Euthanize a rat or rabbit and carefully dissect the thoracic aorta or main pulmonary artery.

-

Cut the artery into rings of 2-3 mm in length.

-

Suspend the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

2. Contraction and Equilibration:

-

Pre-contract the arterial rings with a vasoconstrictor agent such as phenylephrine or potassium chloride.

-

Allow the contraction to stabilize.

3. Compound Addition:

-

Add the test pyridazinone derivatives to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Record the changes in isometric tension.

4. Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Construct a concentration-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.

Conclusion

The diverse biological activities of novel pyridazinone derivatives underscore their significant potential in drug discovery and development. Their ability to modulate key signaling pathways involved in cancer, microbial infections, inflammation, and cardiovascular diseases makes them a highly attractive scaffold for the design of new therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and harness the therapeutic promise of this versatile class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of pyridazinone derivatives will undoubtedly pave the way for the development of next-generation drugs with improved efficacy and safety profiles.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ricerca.unich.it [ricerca.unich.it]

- 7. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 13. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jchemrev.com [jchemrev.com]

- 16. sarpublication.com [sarpublication.com]

- 17. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

5-Aminopyridazin-3(2H)-one: A Versatile Heterocyclic Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the pyridazinone core has emerged as a privileged scaffold. This technical guide focuses on a key derivative, 5-aminopyridazin-3(2H)-one, a versatile building block that offers a unique combination of reactive sites, enabling the synthesis of a diverse range of complex molecules with significant biological activities. This document provides a comprehensive overview of its synthesis, reactivity, and applications, with a particular emphasis on its role in the development of targeted therapies.

Physicochemical Properties

This compound is a stable, crystalline solid. Its chemical properties are summarized in the table below. The presence of an amino group, a lactam function, and an aromatic ring system provides multiple points for chemical modification.

| Property | Value |

| CAS Number | 89033-30-7 |

| Molecular Formula | C₄H₅N₃O |

| Molecular Weight | 111.10 g/mol |

| Appearance | Solid |

| SMILES | Nc1cc(=O)nnc1 |

Synthesis of the Core Scaffold

The seminal synthesis of this compound was reported in the mid-20th century. While accessing the full historical experimental details can be challenging, the general synthetic strategies involve the cyclization of dicarbonyl compounds or their equivalents with hydrazine derivatives. One plausible and historically referenced approach involves the reaction of a suitably substituted four-carbon precursor with hydrazine, leading to the formation of the pyridazinone ring.

Conceptual Synthetic Workflow:

Caption: General synthetic workflow for pyridazinone ring formation.

Reactivity and Application as a Building Block

The chemical versatility of this compound stems from its multiple reactive sites. The exocyclic amino group can readily undergo a variety of transformations, including acylation, alkylation, and diazotization, while the endocyclic nitrogen atoms and the lactam functionality offer further opportunities for chemical elaboration.

N-Functionalization

The nitrogen atoms of the pyridazinone ring can be alkylated or acylated to introduce diverse substituents, which can significantly modulate the biological activity of the resulting molecules.

Experimental Protocol: General N-Alkylation

A common method for N-alkylation involves the reaction of the pyridazinone with an alkyl halide in the presence of a base.

-

Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equivalents) to the solution and stir for a short period.

-

Add the desired alkyl halide (1.1-1.5 equivalents) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the alkyl halide) and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the N-alkylated derivative.

Reactions of the Amino Group

The 5-amino group is a key handle for building molecular complexity. It behaves as a typical aromatic amine and can be diazotized and subsequently converted to a variety of functional groups via Sandmeyer-type reactions. Furthermore, it can act as a nucleophile in condensation reactions to form fused heterocyclic systems.

Logical Relationship of Amino Group Reactivity:

Caption: Key reaction pathways involving the 5-amino group.

Application in the Synthesis of Bioactive Molecules

The this compound scaffold is a cornerstone in the synthesis of various biologically active compounds, most notably in the development of kinase inhibitors for cancer therapy. The fusion of a pyrazole ring to the pyridazinone core, often achieved through condensation reactions involving the 5-amino group, has yielded potent inhibitors of several key oncogenic kinases.

Pyrazolo[3,4-d]pyridazinones as Kinase Inhibitors

Derivatives of pyrazolo[3,4-d]pyridazinone have demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinase 2 (CDK2). These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.

Quantitative Data on Bioactive Derivatives:

While specific data for compounds directly synthesized from this compound is often embedded within broader structure-activity relationship studies, the following table presents representative inhibitory activities of the pyrazolo[3,4-d]pyridazinone class of compounds against key kinase targets.

| Target Kinase | Compound Class | Representative IC₅₀ / Activity | Reference |

| FGFR | Pyrazolo[3,4-d]pyridazinones | Potent enzymatic activity and inhibition of cancer cell proliferation. | [1] |

| BTK | Pyrazolo[3,4-d]pyridazinones | IC₅₀ in the low nanomolar range. | [2] |

| CDK2 | Pyrazolo[3,4-d]pyrimidines | IC₅₀ values in the nanomolar to low micromolar range. | [3] |

Signaling Pathways Targeted by this compound Derivatives

The therapeutic potential of compounds derived from this compound lies in their ability to modulate key signaling pathways implicated in disease, particularly cancer.

FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is crucial for normal development and tissue homeostasis. Its aberrant activation can drive tumorigenesis. Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent FGFR inhibitors, blocking the downstream signaling cascade.[1]

Caption: Inhibition of the FGFR signaling pathway.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4] Irreversible inhibitors based on the pyrazolo[3,4-d]pyridazinone scaffold have shown high potency against BTK, making them promising candidates for the treatment of B-cell malignancies.[2]

Caption: Inhibition of the BTK signaling pathway.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the cell cycle, particularly the G1/S phase transition. Its overexpression or dysregulation is common in many cancers, leading to uncontrolled cell proliferation. Pyrazolo[3,4-d]pyrimidine derivatives, accessible from 5-aminopyrazole precursors, have been identified as potent CDK2 inhibitors.[3]

Caption: Inhibition of the CDK2 signaling pathway.

Conclusion

This compound is a highly valuable heterocyclic building block with a rich chemistry that enables the synthesis of a wide array of complex and biologically active molecules. Its utility is particularly evident in the development of targeted cancer therapies, where its derivatives have shown potent inhibitory activity against key oncogenic kinases. The continued exploration of the reactivity of this scaffold and its application in medicinal chemistry holds great promise for the discovery of next-generation therapeutics. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the potential of this versatile molecule.

References

- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomerism of 5-Aminopyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena inherent to 5-Aminopyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The pyridazinone core is a prevalent scaffold in a variety of biologically active molecules, and understanding its tautomeric behavior is critical for elucidating structure-activity relationships, predicting metabolic pathways, and optimizing drug design.[1][2][3][4] This document delves into the potential tautomeric forms of this compound, the analytical methodologies for their characterization, and the influential factors governing their equilibrium. By synthesizing theoretical principles with practical experimental insights, this guide serves as an essential resource for researchers engaged in the development of pyridazinone-based therapeutics.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[5] The ability of a molecule to exist in multiple tautomeric forms can significantly influence its physicochemical properties, including lipophilicity, acidity/basicity (pKa), hydrogen bonding capabilities, and molecular shape. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For nitrogen-containing heterocycles like pyridazinones, prototropic tautomerism is a key consideration.[5]

The this compound scaffold presents a fascinating case study in tautomerism due to the presence of multiple proton donor and acceptor sites. A thorough understanding of its tautomeric landscape is therefore not merely an academic exercise but a prerequisite for rational drug design.

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms arising from the migration of a proton. The principal tautomers are the result of lactam-lactim and amine-imine equilibria. The potential tautomeric forms are depicted below:

T1 [label="Form A: 5-Amino-3-hydroxypyridazine"]; T2 [label="Form B: 5-Imino-2,5-dihydropyridazin-3-one"]; T3 [label="Form C: 5-Amino-1,6-dihydropyridazin-3-one"]; T4 [label="Form D: this compound (Lactam-Amine)"];

T1 -- T4 [label="Lactam-Lactim"]; T4 -- T2 [label="Amine-Imine"]; T4 -- T3 [label="Annular"]; }

Figure 1: Potential prototropic tautomers of this compound.While multiple forms are possible, the relative stability of each tautomer is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvation effects. Computational studies on the parent pyridazin-3(2H)-one suggest that the lactam form is generally more stable than the lactim form.[3] The presence of the amino group at the 5-position introduces additional complexity to this equilibrium.

Synthesis of this compound

The synthesis of the this compound core can be approached through various synthetic routes, often starting from readily available precursors. One established method involves the use of mucochloric acid.[6][7]

Experimental Protocol: Synthesis from Mucochloric Acid (Illustrative)

Disclaimer: This is an illustrative protocol based on general synthetic methods for pyridazinones. Specific reaction conditions may require optimization.

-

Step 1: Reaction of Mucochloric Acid with an Amine. Mucochloric acid is reacted with a suitable amine to introduce the amino functionality.

-

Step 2: Cyclization with Hydrazine. The resulting intermediate is then cyclized with hydrazine hydrate or a substituted hydrazine to form the pyridazinone ring.

-

Step 3: Purification. The crude product is purified by recrystallization or column chromatography to yield the desired this compound derivative.

Start [label="Mucochloric Acid"]; Intermediate [label="Amine Adduct"]; Product [label="this compound"];

Start -> Intermediate [label="Amine"]; Intermediate -> Product [label="Hydrazine"]; }

Figure 2: General synthetic workflow for this compound.For detailed synthetic procedures of various pyridazinone derivatives, researchers are encouraged to consult the primary literature.[8]

Analytical Characterization of Tautomers

A combination of spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms of this compound and for determining their equilibrium ratios in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for studying tautomeric equilibria in solution.[9][10] The interconversion rate between tautomers on the NMR timescale will determine the appearance of the spectrum. If the exchange is slow, distinct sets of signals will be observed for each tautomer, allowing for their individual assignment and quantification. If the exchange is fast, averaged signals will be observed.

Key Nuclei for Investigation:

-

¹H NMR: Provides information on the proton environment. The chemical shifts of the N-H and C-H protons are particularly sensitive to the tautomeric form.

-

¹³C NMR: The chemical shifts of the carbonyl carbon (in the lactam form) versus the hydroxyl-bearing carbon (in the lactim form) are significantly different, providing a clear diagnostic tool.

-

¹⁵N NMR: Offers direct insight into the electronic environment of the nitrogen atoms within the heterocyclic ring and the amino group. The chemical shifts of the ring nitrogens can differentiate between protonated and unprotonated states.

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent can significantly influence the tautomeric equilibrium.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration.

-

Spectral Analysis:

-

Identify distinct signals corresponding to the different tautomers.

-

Integrate the signals that are unique to each tautomer.

-

Calculate the molar ratio of the tautomers from the integral values.

-

-

Temperature Variation Studies: Acquiring spectra at different temperatures can provide information on the thermodynamics of the tautomeric equilibrium and may help to resolve broad signals due to intermediate exchange rates.

A [label="Prepare Sample in Deuterated Solvent"]; B [label="Acquire 1H NMR Spectrum"]; C [label="Identify and Integrate Tautomer-Specific Signals"]; D [label="Calculate Molar Ratio"]; E [label="Perform Variable Temperature Experiments (Optional)"];

A -> B -> C -> D; C -> E; }

Figure 3: Workflow for determining tautomeric ratio by NMR.Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, particularly when the tautomers possess distinct chromophores that absorb at different wavelengths. The lactam and lactim forms of pyridazinones, for example, are expected to have different absorption maxima.

This method is particularly useful for determining the pKa values associated with the tautomeric interconversion.

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare solutions of this compound at a constant concentration in each buffer solution.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis:

-

Plot absorbance at a specific wavelength (where the change is maximal) against pH.

-

The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

-

The presence of isosbestic points in the overlay of spectra indicates a two-component equilibrium.

-

A [label="Prepare Buffered Solutions (Varying pH)"]; B [label="Acquire UV-Vis Spectra"]; C [label="Plot Absorbance vs. pH"]; D [label="Determine pKa and Analyze Isosbestic Points"];

A -> B -> C -> D; }

Figure 4: Workflow for pH-dependent UV-Vis analysis.X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique can unambiguously identify the dominant tautomeric form present in the crystal lattice. However, it is important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution.

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods are invaluable tools for predicting the relative stabilities of different tautomers in the gas phase and in various solvents (using implicit or explicit solvent models).[11][12] These calculations can provide insights into the energetic landscape of the tautomeric interconversion and help in the interpretation of experimental spectroscopic data.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium of this compound is sensitive to a variety of factors:

-

Solvent Polarity and Hydrogen Bonding Capacity: Polar protic solvents can stabilize more polar tautomers through hydrogen bonding.

-

pH: The protonation state of the molecule will dictate the predominant tautomeric form.

-

Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR studies can be used to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization.

-

Substituents: The electronic nature of other substituents on the pyridazinone ring can influence the relative stabilities of the tautomers.

Biological Relevance of Tautomerism in this compound

The tautomeric state of a drug molecule can have a direct impact on its interaction with its biological target. Different tautomers will present different hydrogen bond donor/acceptor patterns and may have altered shapes, leading to variations in binding affinity. For instance, one tautomer may fit snugly into the active site of an enzyme, while another may not.

Furthermore, the tautomeric ratio can affect the ADME properties of a drug. For example, a less polar tautomer may exhibit better membrane permeability, while a more polar tautomer may have higher aqueous solubility. Therefore, controlling or at least understanding the tautomeric behavior of this compound and its derivatives is crucial for the development of effective and safe therapeutic agents.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon that requires a multi-pronged analytical approach for its complete characterization. This technical guide has outlined the potential tautomeric forms, provided illustrative experimental protocols for their investigation, and highlighted the key factors that influence their equilibrium. For researchers in the field of drug discovery, a deep understanding of the tautomeric behavior of this important heterocyclic scaffold is indispensable for the rational design and optimization of novel pyridazinone-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 5. askfilo.com [askfilo.com]

- 6. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarena.com [scholarena.com]

- 8. scispace.com [scispace.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Solubility and stability of 5-Aminopyridazin-3(2h)-one in different solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility and stability of 5-Aminopyridazin-3(2H)-one. Due to the limited availability of specific experimental data in publicly accessible literature, the quantitative data presented in the tables are illustrative examples based on common practices for similar heterocyclic compounds. The experimental protocols described are generalized procedures and should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridazinone class. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the physicochemical properties of a drug candidate, such as its solubility and stability, is fundamental to the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the key considerations and experimental approaches for determining the solubility and stability of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Understanding its solubility in various solvents is essential for designing appropriate formulation strategies, including crystallization, salt formation, and the development of liquid dosage forms.

Quantitative Solubility Data

Table 1: Equilibrium Solubility of this compound in Various Solvents at Different Temperatures (Illustrative Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | 1.2 | 0.0108 |

| Water | 37 | 2.5 | 0.0225 |

| Ethanol | 25 | 5.8 | 0.0522 |

| Ethanol | 37 | 9.1 | 0.0819 |

| Propylene Glycol | 25 | 15.3 | 0.1377 |

| Propylene Glycol | 37 | 24.7 | 0.2223 |

| Polyethylene Glycol 400 | 25 | 45.2 | 0.4068 |

| Polyethylene Glycol 400 | 37 | 68.9 | 0.6199 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | > 1.80 |

| 0.1 M HCl | 37 | 18.5 | 0.1665 |

| 0.1 M NaOH | 37 | 3.1 | 0.0279 |

| Phosphate Buffer (pH 7.4) | 37 | 2.8 | 0.0252 |

Table 2: Qualitative Solubility of this compound (Illustrative Data)

| Solvent | USP Solubility Definition |

| Dichloromethane | Slightly Soluble |

| Acetone | Sparingly Soluble |

| Ethyl Acetate | Very Slightly Soluble |

| n-Heptane | Practically Insoluble |

Stability Profile

Stability testing is crucial for ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are conducted to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, or stress testing, expose the API to conditions more severe than accelerated stability testing.[1][2][3][4][5] These studies are essential for understanding the intrinsic stability of the molecule.[1][2][3][4]

Table 3: Summary of Forced Degradation Studies for this compound (Illustrative Data)

| Stress Condition | Conditions | Observation | % Degradation | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant degradation | 25.4 | Degradant A, Degradant B |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Moderate degradation | 15.8 | Degradant C |

| Neutral Hydrolysis | Water, 60°C, 24h | Minimal degradation | 2.1 | - |

| Oxidative | 3% H₂O₂, RT, 24h | Significant degradation | 35.2 | Degradant D, Degradant E |

| Thermal | 80°C, 48h | Minor degradation | 5.5 | Degradant F |

| Photolytic | ICH Q1B conditions | Moderate degradation | 12.7 | Degradant G |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a common technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent (e.g., water, ethanol, buffer solutions).

-

Equilibration: Seal the vials and agitate them in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration/Centrifugation: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE) or centrifuge at high speed to remove any undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability-Indicating Method Development and Forced Degradation

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time.

Protocol:

-

Method Development: Develop a robust HPLC method capable of separating the parent compound from its potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.

-

Forced Degradation:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C). Withdraw samples at various time points.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat. Collect samples at different intervals.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: Analyze the stressed samples using the developed HPLC method.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure no co-eluting degradants. Calculate the mass balance to account for the parent compound and all degradation products.

Visualizations

The following diagrams illustrate the general workflows for solubility and stability testing.

Caption: Workflow for Solubility Determination.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. scispace.com [scispace.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Navigating the Structural Landscape of 5-Aminopyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazin-3(2H)-one and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[1][2] These activities include roles as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[1][3][4] The 5-Aminopyridazin-3(2H)-one scaffold, in particular, represents a key pharmacophore whose structural elucidation is crucial for understanding its interaction with biological targets and for the rational design of new therapeutic agents.

While a definitive single-crystal X-ray structure for this compound is not publicly available in the searched literature, this technical guide provides a comprehensive overview of the analytical techniques and methodologies required for its structural analysis. This document outlines the general synthetic and analytical workflow, detailed experimental protocols for crystallization and spectroscopic characterization based on closely related pyridazinone derivatives, and visualizes key processes to aid researchers in this field.

Spectroscopic and Analytical Data of Related Pyridazinone Derivatives

The characterization of this compound would rely on a combination of spectroscopic techniques. The following tables summarize typical data for related aminopyridazinone compounds, providing a reference for expected values.

Table 1: Spectroscopic Data for Aminopyridazinone Derivatives

| Compound Class | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) |

| Primary Amines | N-H protons: ~0.5-5.0 (often broad); Protons on C adjacent to N: ~2.3-3.0.[5][6] | Carbons adjacent to N: ~10-65.[5] | N-H stretch (pair of bands for primary amines): 3300-3500.[6] |

| Pyridazinone Ring | Aromatic protons: ~7.0-8.5 | C=O: ~160-170; Aromatic carbons: ~120-150 | C=O stretch: ~1650-1700.[7] |

Note: Actual chemical shifts and absorption frequencies will vary depending on the specific substitution pattern and solvent used.

Experimental Protocols

A crucial step towards the crystal structure analysis is the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

General Synthesis of Pyridazin-3(2H)-one Derivatives

The synthesis of pyridazin-3(2H)-one scaffolds often involves the condensation of a γ-keto acid with hydrazine hydrate.[8] A general procedure is as follows:

-

Friedel-Crafts Acylation: Reaction of a substituted benzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form a β-aroylpropionic acid.[8]

-

Cyclization: The resulting γ-keto acid is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to yield the 4,5-dihydropyridazin-3(2H)-one derivative.[8]

-

Aromatization/Functionalization: Further chemical modifications, such as oxidation or substitution reactions, can be performed to achieve the desired final product, such as this compound.

Crystallization of Heterocyclic Compounds

Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step.[9] The following protocols are standard starting points for small organic molecules like this compound.[10]

1. Slow Evaporation

This is often the simplest method for crystallization.[10]

-

Protocol:

-

Solvent Selection: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone) at room temperature to create a nearly saturated solution.

-

Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter.[10]

-

Setup: Cover the vial with a cap that has a small perforation or is loosely fitted to allow for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature and monitor for crystal growth over several days to weeks.

-

2. Vapor Diffusion

This method involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound.[10]

-

Protocol:

-

Solvent & Anti-solvent Selection: Dissolve the compound in a small amount of a solvent in which it is highly soluble. Select an anti-solvent in which the compound is poorly soluble but which is miscible with the first solvent.

-

Setup: Place the vial containing the compound solution inside a larger, sealed container that has a reservoir of the anti-solvent at the bottom.

-

Incubation: Allow the setup to stand undisturbed at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the compound solution, reducing the solubility of the compound and promoting crystallization.[10]

-

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the following workflow is employed for structure determination.

-

Protocol:

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas. X-ray beams are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[11]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.[12]

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.[12]

-

Spectroscopic Analysis

-

NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent (e.g., DMSO-d6, CDCl3). The data is used to confirm the chemical structure of the synthesized compound.[13]

-

FT-IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet or a thin film. This analysis helps to identify the functional groups present in the molecule.[13]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for structural analysis and a representative signaling pathway where pyridazinone derivatives have shown activity.

Pyridazinone derivatives have been investigated for their anti-inflammatory properties, which can involve the modulation of cytokine signaling pathways.[3][14]

Conclusion

The structural analysis of this compound is a critical endeavor for advancing the development of novel therapeutics based on the pyridazinone scaffold. Although a specific crystal structure is not yet available, this guide provides the necessary theoretical and practical framework for researchers to pursue this goal. The detailed protocols for synthesis, crystallization, and analysis, combined with reference spectroscopic data and workflow visualizations, offer a solid foundation for the successful structural elucidation and further investigation of this promising class of compounds. The potential for these compounds to modulate key signaling pathways, such as those involved in inflammation, underscores the importance of continued research in this area.[3]

References

- 1. benthamscience.com [benthamscience.com]

- 2. sarpublication.com [sarpublication.com]

- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]